![molecular formula C9H10N2OS B1438588 N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1041533-19-0](/img/structure/B1438588.png)
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Overview
Description
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a compound that likely contains a furan ring, a thiazole ring, and an amine group . Compounds with these functional groups are often used in medicinal chemistry and drug development.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amine groups .Molecular Structure Analysis
The molecular structure of this compound likely involves a furan ring attached to a thiazole ring via a methylene bridge, with an amine group attached to the thiazole ring .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
A study by Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and evaluated their antibacterial and antimycobacterial activities. They found that these compounds exhibited significant antimicrobial properties, particularly against certain hospital strains of S. epidermidis, demonstrating their potential in addressing bacterial infections (Szulczyk et al., 2021).
Nematicidal and Antimicrobial Activity
Reddy et al. (2010) reported on the synthesis of compounds including N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine derivatives and their nematicidal and antimicrobial activities. The compounds displayed effectiveness against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as various bacterial and fungal organisms, indicating their potential in pest control and antimicrobial applications (Reddy et al., 2010).
Synthesis and Reactivity Studies
Aleksandrov et al. (2021) conducted a study focusing on the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, a compound closely related to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. Their work provided insights into the chemical properties and potential applications of such compounds in various fields of chemistry (Aleksandrov et al., 2021).
Antimicrobial and Antifungal Potential
Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which are structurally similar to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. These compounds showed promising antimicrobial and antifungal activities, suggesting their potential in pharmaceutical applications (Arora et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine interacts with EGFR, potentially inhibiting its activity .
Biochemical Pathways
Upon binding to EGFR, N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine may inhibit the downstream signaling pathways of EGFR, which include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of EGFR by N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that overexpress EGFR . This makes the compound a potential candidate for anticancer therapy .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLMLUIKCYNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.